Cas no 1366572-79-3 (4-(1S)-1-{(tert-butoxy)carbonylamino}-2-carboxyethylbenzoic acid)

4-(1S)-1-{(tert-Butoxy)carbonylamino}-2-carboxyethylbenzoic acid is a chiral benzoic acid derivative featuring both a tert-butoxycarbonyl (Boc) protected amine and a carboxyl functional group. This compound is particularly valuable in peptide synthesis and pharmaceutical intermediates due to its stereospecificity and dual-reactive sites, enabling selective modifications. The Boc group offers stability under basic conditions while remaining cleavable under acidic conditions, facilitating controlled deprotection in multi-step syntheses. Its carboxyl and carboxylic acid functionalities provide versatility for coupling reactions, making it useful in constructing complex molecular architectures. The compound’s well-defined chiral center ensures enantioselective applications, critical for bioactive molecule development. Suitable for research-scale and industrial applications requiring high-purity intermediates.
4-(1S)-1-{(tert-butoxy)carbonylamino}-2-carboxyethylbenzoic acid structure
1366572-79-3 structure
商品名:4-(1S)-1-{(tert-butoxy)carbonylamino}-2-carboxyethylbenzoic acid
CAS番号:1366572-79-3
MF:C15H19NO6
メガワット:309.31446480751
CID:5888023
PubChem ID:165962893

4-(1S)-1-{(tert-butoxy)carbonylamino}-2-carboxyethylbenzoic acid 化学的及び物理的性質

名前と識別子

    • 4-(1S)-1-{(tert-butoxy)carbonylamino}-2-carboxyethylbenzoic acid
    • 4-[(1S)-1-{[(tert-butoxy)carbonyl]amino}-2-carboxyethyl]benzoic acid
    • EN300-1162719
    • 1366572-79-3
    • インチ: 1S/C15H19NO6/c1-15(2,3)22-14(21)16-11(8-12(17)18)9-4-6-10(7-5-9)13(19)20/h4-7,11H,8H2,1-3H3,(H,16,21)(H,17,18)(H,19,20)/t11-/m0/s1
    • InChIKey: LCZPLBKUZBPUBK-NSHDSACASA-N
    • ほほえんだ: O(C(N[C@@H](CC(=O)O)C1C=CC(C(=O)O)=CC=1)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 309.12123733g/mol
  • どういたいしつりょう: 309.12123733g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 420
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 113Ų

4-(1S)-1-{(tert-butoxy)carbonylamino}-2-carboxyethylbenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1162719-0.25g
4-[(1S)-1-{[(tert-butoxy)carbonyl]amino}-2-carboxyethyl]benzoic acid
1366572-79-3
0.25g
$801.0 2023-05-23
Enamine
EN300-1162719-0.5g
4-[(1S)-1-{[(tert-butoxy)carbonyl]amino}-2-carboxyethyl]benzoic acid
1366572-79-3
0.5g
$836.0 2023-05-23
Enamine
EN300-1162719-50mg
4-[(1S)-1-{[(tert-butoxy)carbonyl]amino}-2-carboxyethyl]benzoic acid
1366572-79-3
50mg
$1020.0 2023-10-03
Enamine
EN300-1162719-2500mg
4-[(1S)-1-{[(tert-butoxy)carbonyl]amino}-2-carboxyethyl]benzoic acid
1366572-79-3
2500mg
$2379.0 2023-10-03
Enamine
EN300-1162719-1000mg
4-[(1S)-1-{[(tert-butoxy)carbonyl]amino}-2-carboxyethyl]benzoic acid
1366572-79-3
1000mg
$1214.0 2023-10-03
Enamine
EN300-1162719-10.0g
4-[(1S)-1-{[(tert-butoxy)carbonyl]amino}-2-carboxyethyl]benzoic acid
1366572-79-3
10g
$3746.0 2023-05-23
Enamine
EN300-1162719-0.05g
4-[(1S)-1-{[(tert-butoxy)carbonyl]amino}-2-carboxyethyl]benzoic acid
1366572-79-3
0.05g
$732.0 2023-05-23
Enamine
EN300-1162719-5.0g
4-[(1S)-1-{[(tert-butoxy)carbonyl]amino}-2-carboxyethyl]benzoic acid
1366572-79-3
5g
$2525.0 2023-05-23
Enamine
EN300-1162719-0.1g
4-[(1S)-1-{[(tert-butoxy)carbonyl]amino}-2-carboxyethyl]benzoic acid
1366572-79-3
0.1g
$767.0 2023-05-23
Enamine
EN300-1162719-2.5g
4-[(1S)-1-{[(tert-butoxy)carbonyl]amino}-2-carboxyethyl]benzoic acid
1366572-79-3
2.5g
$1707.0 2023-05-23

4-(1S)-1-{(tert-butoxy)carbonylamino}-2-carboxyethylbenzoic acid 関連文献

4-(1S)-1-{(tert-butoxy)carbonylamino}-2-carboxyethylbenzoic acidに関する追加情報

4-(1S)-1-{(tert-butoxy)carbonylamino}-2-carboxyethylbenzoic Acid (CAS No. 1366572-79-3): A Comprehensive Overview

4-(1S)-1-{(tert-butoxy)carbonylamino}-2-carboxyethylbenzoic acid (CAS No. 1366572-79-3) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a chiral carboxylic acid derivative that has garnered attention for its potential therapeutic properties and its role in the synthesis of more complex molecules.

The chemical structure of 4-(1S)-1-{(tert-butoxy)carbonylamino}-2-carboxyethylbenzoic acid features a benzoic acid moiety linked to a chiral amino acid side chain. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino group allows for controlled deprotection, making this compound an excellent intermediate in the synthesis of peptides and other biologically active molecules. The chiral center at the α-position of the amino acid side chain imparts stereochemical specificity, which is crucial for many biological processes.

Recent studies have highlighted the importance of 4-(1S)-1-{(tert-butoxy)carbonylamino}-2-carboxyethylbenzoic acid in various areas of research. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound can serve as a key intermediate in the synthesis of novel anti-inflammatory agents. The researchers found that derivatives of this compound exhibited potent anti-inflammatory activity in both in vitro and in vivo models, suggesting its potential as a lead compound for drug development.

In another study, published in the European Journal of Organic Chemistry, scientists explored the use of 4-(1S)-1-{(tert-butoxy)carbonylamino}-2-carboxyethylbenzoic acid in the synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but often exhibit improved pharmacological properties such as increased stability and reduced susceptibility to enzymatic degradation. The study reported that compounds derived from this intermediate showed enhanced binding affinity to target proteins, making them promising candidates for therapeutic applications.

The versatility of 4-(1S)-1-{(tert-butoxy)carbonylamino}-2-carboxyethylbenzoic acid extends beyond its use as an intermediate. Its unique chemical structure also makes it suitable for use in analytical methods and as a reference standard. In a recent publication in Analytical Chemistry, researchers described a novel high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound. The method was validated for accuracy, precision, and robustness, providing a reliable tool for quality control and research purposes.

The safety profile of 4-(1S)-1-{(tert-butoxy)carbonylamino}-2-carboxyethylbenzoic acid has also been extensively studied. Toxicological evaluations have shown that this compound exhibits low toxicity and good biocompatibility, which are essential factors for its use in pharmaceutical applications. Additionally, its stability under various conditions has been confirmed through extensive stability testing, ensuring its reliability as a research reagent and intermediate.

In conclusion, 4-(1S)-1-{(tert-butoxy)carbonylamino}-2-carboxyethylbenzoic acid (CAS No. 1366572-79-3) is a valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and properties make it an excellent intermediate for the synthesis of biologically active molecules, peptidomimetics, and other advanced materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.

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